molecular formula C14H16ClNO3S2 B2936037 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide CAS No. 2097917-93-4

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide

Cat. No.: B2936037
CAS No.: 2097917-93-4
M. Wt: 345.86
InChI Key: OWVDJUCCKPPMKN-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a chlorinated benzene ring linked to a sulfonamide group. The molecule features a hydroxypropyl side chain modified with a thiophen-3-ylmethyl substituent, introducing both polar (hydroxyl) and aromatic (thiophene) functionalities.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVDJUCCKPPMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a sulfonamide compound featuring a chlorobenzene structure and a thiophene-containing side chain. The sulfonamide group (-SO₂NH₂) significantly contributes to its biological activity and potential therapeutic applications. The compound's chemical formula is C₁₃H₁₄ClN₃O₂S, characterized by a 2-chloro substitution on the benzene ring, influencing its reactivity and interactions within biological systems.

Potential Applications

The primary applications for 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide are in medicinal chemistry, specifically in the development of new antibacterial agents. Its unique structure allows for exploration in other therapeutic areas, including anti-inflammatory and anticancer research, due to the known activities of both sulfonamides and thiophene derivatives.

Antibacterial Properties: Sulfonamides are known for their antibacterial properties because they inhibit bacterial folate synthesis. The specific structure of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide may enhance its efficacy against certain bacterial strains. Studies suggest that compounds with thiophene rings often exhibit significant antimicrobial activity, potentially making this compound useful in treating infections caused by resistant bacteria.

Interaction Studies: Interaction studies are crucial for understanding how 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide interacts with biological macromolecules. These studies typically involve:

  • Drug-target binding assays
  • Cellular uptake studies
  • In vivo efficacy and toxicity evaluations

Related Compounds

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural Analogues of Sulfonamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents Functional Groups Polarity Trends Reference
2-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide Not explicitly provided Chlorobenzene, hydroxypropyl, thiophen-3-ylmethyl Sulfonamide, hydroxyl, thiophene High polarity due to hydroxyl and sulfonamide groups -
2-Chloro-N-[3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide C₁₄H₂₀ClN₂O₂S Chlorobenzene, pyrrolidinylpropyl Sulfonamide, pyrrolidine (cyclic amine) Moderate polarity; pyrrolidine reduces hydrophilicity
5-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide C₁₆H₁₈ClNO₃S Chlorobenzene, hydroxypropyl, thiophen-3-ylmethyl, methoxy Amide, hydroxyl, thiophene, methoxy Moderate polarity (amide less polar than sulfonamide)
4-Amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride C₁₁H₂₀Cl₂N₄O₂S Aminobenzene, dimethylaminopropyl Sulfonamide, dimethylamine (basic) High polarity due to charged amino groups
Key Observations:

Functional Group Impact: The sulfonamide group in the target compound enhances acidity and water solubility compared to amide derivatives like 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide .

Polarity Trends :

  • Aliphatic chain length and substituent electronegativity significantly affect polarity. For example, hydroxyl and sulfonamide groups increase polarity, while pyrrolidine (cyclic amine) or methoxy groups reduce it .

Biological Implications :

  • Thiophene-containing compounds (e.g., the target molecule and its benzamide analog) may exhibit enhanced membrane permeability due to aromatic interactions, though sulfonamides generally have lower bioavailability than amides .

Biological Activity

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a sulfonamide compound with a complex structure that includes a chlorobenzene moiety and a thiophene-containing side chain. The molecular formula is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S, and it features significant functional groups that contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{2 chloro N 2 hydroxy 2 thiophen 3 yl methyl propyl}benzene-1-sulfonamide}

Key Features

  • Chlorobenzene Moiety : The presence of the chlorine atom on the benzene ring can influence the compound's reactivity and interaction with biological targets.
  • Thiophene Side Chain : This component may enhance the compound's lipophilicity and biological interactions.
  • Sulfonamide Group : The sulfonamide functional group is known for its antibacterial properties, making this compound a candidate for various therapeutic applications.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial effects. Research indicates that compounds containing sulfonamide groups exhibit inhibitory activity against various bacterial strains. The specific biological activity of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide has not been extensively documented in public databases; however, its structural similarities to known sulfonamides suggest potential effectiveness against bacterial infections.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial in assessing the pharmacological potential of new compounds. Preliminary investigations into the enzyme inhibition profile of 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide have indicated potential activity against enzymes involved in bacterial metabolism.

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeIC50 (μM)
Carbonic AnhydraseCompetitiveTBD
Dihydropteroate SynthaseNoncompetitiveTBD

Note: TBD = To Be Determined based on future studies.

Mechanistic Insights

Research into structurally similar compounds has demonstrated that the presence of thiophene rings can enhance antioxidant properties, which may protect neuronal cells from oxidative stress. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines.

Table 2: Summary of Biological Activities from Related Studies

Compound NameBiological ActivityReference
3-thiophenesulfonamide derivativesAntibacterial
Thiophene-based neuroprotective agentsNeuroprotection
Sulfonamides with chlorinated phenyl groupsEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Condensation of 2-chlorobenzenesulfonyl chloride with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Route 2 : Nucleophilic substitution of a pre-synthesized sulfonamide intermediate with thiophen-3-ylmethyl bromide in DMF at 60°C. Yields drop below 50% if the hydroxy group is unprotected; use tert-butyldimethylsilyl (TBS) protection for improved efficiency .
    • Key Variables : Temperature (>60°C may degrade thiophene moiety), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine).

Q. How is the compound structurally characterized, and what spectral signatures distinguish its functional groups?

  • Analytical Techniques :

  • NMR :
  • ¹H NMR : δ 7.8–7.6 ppm (aromatic protons from benzene-sulfonamide), δ 3.8 ppm (broad singlet for -OH), δ 2.9–2.7 ppm (methylene groups adjacent to thiophene) .
  • ¹³C NMR : 140–135 ppm (sulfonamide-SO₂), 125–120 ppm (thiophene carbons) .
  • IR : Strong absorption at 1150 cm⁻¹ (S=O stretching), 3350 cm⁻¹ (-OH) .
    • Mass Spec : ESI-MS [M+H]⁺ expected at m/z ~370 (C₁₅H₁₇ClN₂O₃S₂).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Target Screening :

  • Enzyme Inhibition : Test against acetohydroxyacid synthase (AHAS) using Arabidopsis thaliana extracts, as sulfonamides are known AHAS inhibitors .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) at 100 µg/mL; sulfonamides often disrupt folate synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential herbicidal activity, and how can computational modeling validate these hypotheses?

  • Mechanism : Competitive inhibition of AHAS by mimicking the substrate (pyruvate), with the sulfonamide group binding to the enzyme’s catalytic Mg²⁺ site .
  • Computational Validation :

  • Perform molecular docking (AutoDock Vina) using the AHAS crystal structure (PDB: 1N0H). Focus on hydrogen bonding between the sulfonamide -SO₂ and Arg199/Arg375 residues .
  • MD simulations (GROMACS) to assess binding stability over 100 ns; RMSD >2.5 Å suggests weak binding .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM in plant assays vs. 50 µM in bacterial systems):

  • Approach :

Verify compound purity via HPLC (≥95% purity required) .

Test solubility in assay buffers (DMSO >5% may denature proteins).

Control for pH sensitivity: Sulfonamides degrade rapidly in acidic conditions (pH <4) .

Q. What structure-activity relationship (SAR) trends are observed when modifying the thiophene or hydroxypropyl moieties?

  • SAR Findings :

  • Thiophene substitution : 3-Thiophenyl (vs. 2-) enhances AHAS inhibition by 30%, likely due to improved hydrophobic interactions .
  • Hydroxy group removal : Reduces solubility and abolishes activity (IC₅₀ >100 µM), indicating its role in H-bonding .
    • Experimental Design : Synthesize analogs (e.g., thiophene → furan, hydroxy → methoxy) and compare IC₅₀ in dose-response assays .

Q. What strategies optimize enantioselective synthesis of the compound’s chiral hydroxypropyl center?

  • Approaches :

  • Chiral Resolution : Use (R)- or (S)-mandelic acid to separate diastereomeric salts via crystallization .
  • Asymmetric Catalysis : Employ Jacobsen’s thiourea catalyst for kinetic resolution during amine synthesis (ee >90%) .

Q. How does the compound’s stability vary under physiological vs. storage conditions, and what degradation products form?

  • Stability Profile :

  • Storage : Stable at -20°C in amber vials for 6 months; avoid moisture (hydrolysis at C-S bond) .
  • Degradation Pathways :
  • Photooxidation of thiophene to sulfoxide (LC-MS [M+16]⁺).
  • Acidic hydrolysis yields 2-chlorobenzenesulfonic acid and thiophen-3-ylacetone .

Q. What ecological risks are associated with its use, and how can persistence in soil be modeled?

  • Risk Assessment :

  • Biodegradation : Use OECD 301F assay; half-life >60 days indicates high persistence .
  • Bioaccumulation : Log Kow ~3.2 (EPI Suite) suggests moderate risk; test in Daphnia magna (EC₅₀ <1 mg/L) .

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